5-Fluoro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-1,2,4-triazole is a heterocyclic compound with a molecular weight of 87.06 . It is a powder form substance .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . Another method involves the synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the compound can undergo [3 + 2]-cycloaddition with nitrile imines . Furthermore, the compound can be incorporated into peptides .Physical and Chemical Properties Analysis
This compound is a powder form substance with a melting point of 131-132 degrees Celsius .Scientific Research Applications
1. Intermolecular Interactions in Derivatives
Shukla et al. (2014) conducted a detailed study on biologically active 1,2,4-triazole derivatives, including a fluoro derivative. They analyzed different intermolecular interactions and evaluated these using Hirshfeld surfaces and ab initio quantum mechanical calculations. This research contributes to understanding the molecular interactions in fluoro-substituted triazoles, which is essential for developing new compounds with specific properties (Shukla et al., 2014).
2. Antimicrobial Properties
Desabattina (2014) synthesized a new class of 1,2,4-triazole derivatives, including 4-fluoro-phenyl derivatives. These compounds were found to have enhanced antimicrobial properties when halogen substituents were introduced. This study highlights the potential use of fluoro-substituted triazoles in antimicrobial applications (Desabattina, 2014).
3. Synthesis of Energetic Materials
Thottempudi and Shreeve (2011) discussed the synthesis of salts of trinitromethyl-substituted triazoles, including 5-nitro-3-trinitromethyl-1H-1,2,4-triazole. These compounds form a new class of highly dense energetic materials, suggesting the potential of fluorinated triazoles in developing advanced energetic materials (Thottempudi & Shreeve, 2011).
4. Fluorinated Schiff Bases with Antiproliferative Activity
Kumar et al. (2013) studied fluorinated Schiff bases derived from 1,2,4-triazoles, showing significant antiproliferative effect against various human cancer cell lines. This research highlights the potential of fluoro-substituted triazoles in cancer therapy (Kumar et al., 2013).
5. Agricultural Antimicrobial Agents
Ding et al. (2021) synthesized novel 1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety with excellent antibacterial activities against Xanthomonas oryzae pv. oryzae. These findings suggest the application of fluoro-substituted triazoles in developing antimicrobial agents in agriculture (Ding et al., 2021).
6. Corrosion Inhibition in Acid Media
Chaitra et al. (2015) reported on triazole Schiff bases, including bromo- and fluoro-benzylidene derivatives, as corrosion inhibitors on mild steel in acidic media. This study opens avenues for the use of fluoro-substituted triazoles in industrial applications related to corrosion inhibition (Chaitra et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
5-Fluoro-1H-1,2,4-triazole is a derivative of the triazole family . Triazoles are known to have broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . .
Mode of Action
Triazoles, in general, are known to interact with various biological targets due to their ability to form a variety of non-covalent bonds with enzymes and receptors . This interaction induces a broad spectrum of biological activities .
Biochemical Pathways
Triazoles and their derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The water solubility of triazoles suggests that they may be readily absorbed and distributed in the body .
Result of Action
Given the broad biological activities of triazoles, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems .
Biochemical Analysis
Biochemical Properties
The 5-fluoro-1H-1,2,4-triazole has been incorporated into peptides, showing an important localization on one side of the negative potential surface
Cellular Effects
Triazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Properties
IUPAC Name |
5-fluoro-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHMFCHWRGFAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.